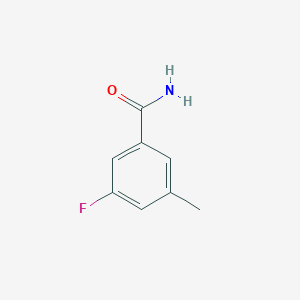

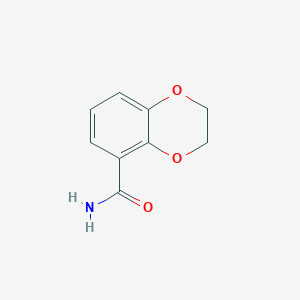

2,3-Dihydro-1,4-benzodioxin-5-carboxamid

Übersicht

Beschreibung

2,3-Dihydro-1,4-benzodioxine-5-carboxamide is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Dihydro-1,4-benzodioxine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1,4-benzodioxine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Der 2,3-Dihydro-1,4-benzodioxin-Grundkörper ist ein chemisches Motiv, das in der medizinischen Chemie aufgrund seines Vorkommens in verschiedenen Medikamenten und Medikamentenkandidaten große Aufmerksamkeit erregt hat . Dieses charakteristische Strukturelement, das durch einen sechsgliedrigen Ring gekennzeichnet ist, der mit einem Benzolring und einer Sauerstoffbrücke verschmolzen ist, verleiht den Verbindungen, die es enthalten, einzigartige pharmakologische Eigenschaften .

Dipeptidylpeptidase IV- und Carboanhydrase-Inhibitor

2,3-Dihydro-1,4-benzodioxin-5-carboxamid ist nützlich zur Synthese von Analoga des potenten und hochspezifischen Dipeptidylpeptidase IV- und Carboanhydrase-Inhibitors . Diese Inhibitoren haben ein erhebliches therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten.

PARP1-Inhibitoren

This compound wurde bei der Synthese von Poly(ADP-Ribose)polymerase 1 (PARP1)-Inhibitoren eingesetzt . PARP1 spielt eine wichtige Rolle bei der Reparatur von Einzelstrang-DNA-Bruchprozessen, und seine Inhibitoren wurden als Antikrebs-Medikamentenziele umfassend untersucht .

Antikrebsmittel

2,3-Dihydrobenzoxathiinderivate, eine Klasse wichtiger sauerstoff- und schwefelhaltiger sechsgliedriger Benzoheterocyclen, wurden als Antikrebsmittel eingesetzt . Sie haben in der chemischen, agrochemischen, medizinischen und pharmazeutischen Forschung erhebliche Aufmerksamkeit erhalten .

Cholinesterase- und Lipoxygenase-Enzyminhibitoren

Die untersuchten Verbindungen von this compound zeigten eine moderate bis schwache Hemmung von Cholinesterase- und Lipoxygenase-Enzymen . Diese Enzyme sind an verschiedenen biologischen Prozessen beteiligt, und ihre Inhibitoren haben potenzielle therapeutische Anwendungen.

Antioxidans

2,3-Dihydrobenzoxathiinderivate wurden auch als Antioxidantien verwendet . Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können, instabile Moleküle, die der Körper als Reaktion auf Umwelt- und andere Belastungen produziert .

Wirkmechanismus

Target of Action

The primary target of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is a widely explored anticancer drug target that plays an important role in single-strand DNA break repair processes .

Mode of Action

The compound interacts with PARP1, inhibiting its function . This inhibition disrupts the DNA repair process, which can lead to cell death, particularly in cancer cells that rely heavily on PARP1 for survival .

Pharmacokinetics

Its molecular weight is 17918 , which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .

Result of Action

The result of the compound’s action is the inhibition of PARP1, leading to an accumulation of DNA damage in the cell. This can result in cell death, particularly in cancer cells .

Action Environment

For safety, it should be stored in a sealed container in a dry environment at 2-8°C .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

2,3-Dihydro-1,4-benzodioxine-5-carboxamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been identified as a potential inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes . By inhibiting PARP1, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide can interfere with the DNA repair mechanism, which is particularly relevant in cancer research where PARP1 inhibitors are used to enhance the efficacy of chemotherapy and radiotherapy . The interaction between 2,3-Dihydro-1,4-benzodioxine-5-carboxamide and PARP1 involves binding to the enzyme’s active site, thereby preventing its normal function .

Cellular Effects

The effects of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the inhibition of PARP1 by 2,3-Dihydro-1,4-benzodioxine-5-carboxamide leads to the accumulation of DNA damage, ultimately resulting in cell death . Additionally, this compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in DNA repair and cell survival .

Molecular Mechanism

At the molecular level, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of PARP1 by binding to its active site . This binding prevents PARP1 from catalyzing the poly (ADP-ribosylation) of target proteins, a critical step in the DNA repair process . Additionally, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide may influence other molecular pathways by interacting with proteins involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

The stability and degradation of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide in laboratory settings are important considerations for its use in research. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to 2,3-Dihydro-1,4-benzodioxine-5-carboxamide results in sustained inhibition of PARP1 activity and increased DNA damage .

Dosage Effects in Animal Models

The effects of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide vary with different dosages in animal models. At lower doses, this compound effectively inhibits PARP1 activity without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

2,3-Dihydro-1,4-benzodioxine-5-carboxamide is involved in metabolic pathways related to DNA repair and cell survival. The primary enzyme it interacts with is PARP1, which plays a crucial role in the base excision repair pathway . By inhibiting PARP1, 2,3-Dihydro-1,4-benzodioxine-5-carboxamide disrupts the normal repair of single-strand DNA breaks, leading to the accumulation of DNA damage and cell death . This compound may also affect other metabolic pathways by influencing the activity of enzymes and cofactors involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to the nucleus, where it interacts with PARP1 and other nuclear proteins involved in DNA repair . The distribution of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide is primarily within the nucleus, where it exerts its inhibitory effects on PARP1 . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments . The activity and function of 2,3-Dihydro-1,4-benzodioxine-5-carboxamide are closely linked to its nuclear localization, as this is where it interacts with key proteins involved in DNA repair and cell survival .

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3H,4-5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYLTYTXMKZKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381574 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349550-81-8 | |

| Record name | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.